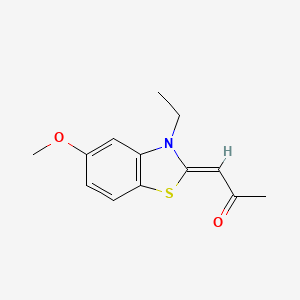
(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one
Descripción general
Descripción
(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one, also known as EMDBT, is a compound of interest for its potential applications in scientific research. EMDBT is a synthesized compound with a wide range of uses in both in vivo and in vitro studies, and is gaining attention for its potential as a drug candidate.
Aplicaciones Científicas De Investigación
Inhibition of Clk-family Kinases
TG003 is a potent and selective inhibitor of Clk-family kinases . It competes with ATP with a Ki value of 0.01 μM on Clk1/Sty . This makes it a valuable tool in the study of Clk-family kinases and their role in various biological processes.
Regulation of Alternative Splicing
TG003 has been shown to modify the regulation of alternative splicing modulated by the phosphorylation of SR proteins in vitro . This suggests that TG003 could be used to study and manipulate alternative splicing, a crucial process in gene expression.
Study of mRNA Splicing Site Selection
The Clk-family of kinases, which TG003 inhibits, plays an important role in mRNA splicing site selection . Therefore, TG003 can be used to study this process and potentially manipulate it for research purposes.
Inhibition of Casein Kinase 1 (CK1)
In addition to its effects on Clk-family kinases, TG003 is also an inhibitor of casein kinase 1 (CK1) . This expands its potential applications to the study of CK1 and its role in various cellular processes.
Study of Protein Phosphorylation
TG003 has been shown to inhibit Clk1/Sty-mediated phosphorylation of SF2/ASF . This makes it a useful tool for studying protein phosphorylation, a key process in cell signaling and regulation.
Developmental Biology Research
TG003 has been used to rescue defects in the development of Xenopus caused by an overabundance of Clk activity . This suggests that TG003 could be a valuable tool in developmental biology research.
Mecanismo De Acción
TG003, also known as KPC5K8BPP7 or (Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one, is a potent and selective inhibitor of the Cdc2-like kinase (Clk) family . This article will explore the mechanism of action of TG003, focusing on its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.
Target of Action
TG003 primarily targets the Clk-family kinases, which include Clk1, Clk2, Clk3, and Clk4 . These kinases play a crucial role in mRNA splice site selection . TG003 also inhibits casein kinase 1 (CK1) .
Mode of Action
TG003 competes with ATP, exhibiting a Ki value of 0.01 μM on Clk1/Sty . It inhibits Clk1/Sty-mediated phosphorylation of SF2/ASF, a protein that plays a significant role in alternative splicing . In HeLa cells overexpressing HA-Clk1/Sty, TG003 reversibly inhibits the phosphorylation of SR proteins and causes HA-Clk1/Sty to localize in nuclear speckles .
Biochemical Pathways
TG003 affects the alternative splicing of endogenous genes by inhibiting the alteration of splicing site selection induced by Clk1/Sty . It also impacts the alternative splicing of cancer-associated genes, including CENPE, ESCO2, CKAP2, MELK, ASPH, and CD164 .
Pharmacokinetics
TG003 is soluble in DMSO at concentrations greater than 12.45 mg/mL . It is recommended that the stock solution be stored below -20°C for several months . .
Result of Action
TG003 has been shown to reduce cell proliferation and increase apoptosis in PC3 and DU145 cells . It also decisively inhibited the growth of a PC3 cell line xenograft in nude mice . Moreover, TG003 can rescue the morphological abnormalities in the dorsal ectoderm and mesoderm induced by the overexpression of xClk kinase in X. laevis embryos .
Action Environment
The action of TG003 can be influenced by various environmental factors. For instance, the efficacy of TG003 can be affected by the overexpression of Clk1 . .
Propiedades
IUPAC Name |
(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-4-14-11-8-10(16-3)5-6-12(11)17-13(14)7-9(2)15/h5-8H,4H2,1-3H3/b13-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVLELSCIHASRV-QPEQYQDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=CC(=C2)OC)S/C1=C\C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one | |
CAS RN |
719277-26-6, 300801-52-9 | |
| Record name | TG-003 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0719277266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-1-(3-Ethyl-5-methoxy-3H-benzothiazol-2-ylidene)propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TG-003 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPC5K8BPP7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of TG003?
A1: TG003 acts by inhibiting the kinase activity of CLKs. [, ] It binds to the ATP-binding pocket of CLKs, preventing the phosphorylation of serine/arginine-rich (SR) proteins. [, , ]
Q2: What are the downstream consequences of CLK inhibition by TG003?
A2: Inhibition of CLKs by TG003 disrupts the phosphorylation of SR proteins, crucial regulators of pre-mRNA splicing. [] This disruption affects the alternative splicing of various genes, impacting diverse cellular processes such as cell growth, apoptosis, differentiation, and stress response. [, , , , ]
Q3: How does TG003 specifically affect SR proteins?
A3: TG003 inhibits the phosphorylation of SR proteins by targeting the kinases (CLKs) responsible for their phosphorylation, rather than directly interacting with the SR proteins themselves. []
Q4: Does TG003 affect all CLKs equally?
A4: While TG003 inhibits CLK1, CLK2, and CLK4, its potency varies. Research suggests it displays the strongest inhibition against CLK1. [, ]
Q5: Can you elaborate on the role of TG003 in alternative splicing?
A5: TG003, by inhibiting CLKs, alters the phosphorylation state of SR proteins. [] These proteins are essential for spliceosome assembly and function, thereby influencing the choice of splice sites during pre-mRNA splicing. [, , ] By modulating CLK activity, TG003 can shift the balance towards or against specific splice isoforms. [, ]
Q6: What is the molecular formula and weight of TG003?
A6: The molecular formula of TG003 is C13H15NO2S, and its molecular weight is 249.33 g/mol.
Q7: Is there spectroscopic data available for TG003?
A7: While the provided research papers don’t include detailed spectroscopic data, you can find this information from chemical suppliers or databases like PubChem and ChemSpider.
Q8: Is there information available on the material compatibility and stability of TG003?
A8: The provided research papers primarily focus on the biological activity and mechanism of TG003, and do not delve into its material compatibility and stability under various conditions. This information might be found in the supplementary data of the original publications or through chemical suppliers.
Q9: Does TG003 have any known catalytic properties?
A9: TG003 is primarily recognized as a kinase inhibitor and does not possess intrinsic catalytic properties. [, ] Its function relies on inhibiting the catalytic activity of its target enzymes, the CLKs. [, ]
Q10: Have computational methods been applied to study TG003?
A10: Yes, molecular docking studies have been used to investigate the binding mode of TG003 to the ATP-binding pocket of CLKs, providing insights into its selectivity and potency. [, , ] Additionally, research is ongoing to develop algorithms predicting target exons of splicing-manipulating compounds like TG003. [, ]
Q11: Is there information regarding the SHE regulations for TG003?
A11: The provided research papers do not directly address SHE regulations. As TG003 is primarily a research tool, information regarding its safety and handling should be obtained from the relevant safety data sheets provided by chemical suppliers.
Q12: What is the ADME profile of TG003?
A12: The provided research papers do not provide comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) of TG003.
Q13: Has TG003 shown efficacy in cellular and animal models?
A13: Yes, TG003 has demonstrated biological activity in various in vitro and in vivo models.
Q14: What is the toxicity profile of TG003?
A14: While TG003 exhibits promising biological activity, its potential toxicity and long-term effects are not fully elucidated in the provided research papers. Preclinical studies are crucial to thoroughly assess its safety profile before clinical translation.
Q15: What analytical methods are used to characterize and quantify TG003?
A20: The provided research papers utilize standard molecular biology techniques like RT-PCR and Western blotting to assess the downstream effects of TG003 treatment, such as changes in gene expression and protein phosphorylation. [, , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



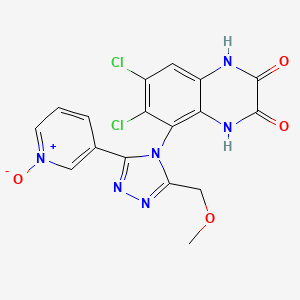

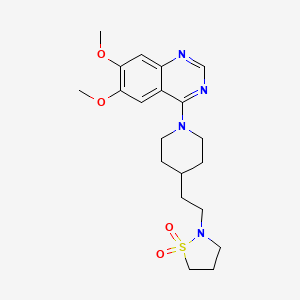
![3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid](/img/structure/B1682696.png)
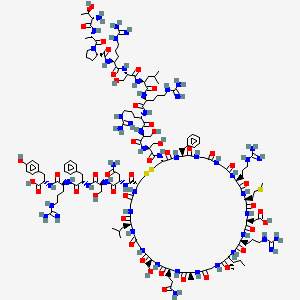
![2-[4-[(4-Bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B1682699.png)
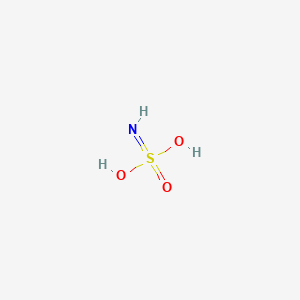
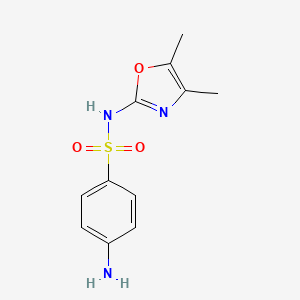
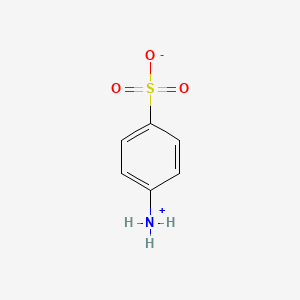
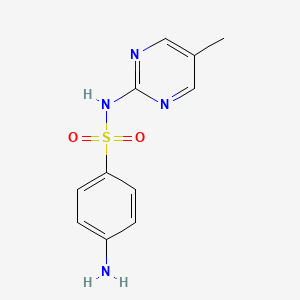
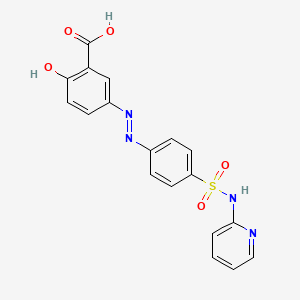

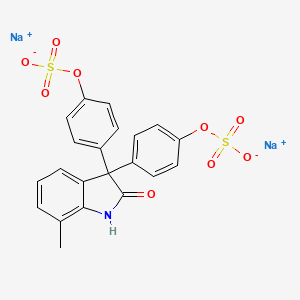
![3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate](/img/structure/B1682714.png)